![molecular formula C10H14N2O3S B2925820 Ethyl 2-butyramidothiazole-4-carboxylate CAS No. 103386-50-1](/img/structure/B2925820.png)
Ethyl 2-butyramidothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-aminothiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
Ethyl 2-aminothiazole-4-carboxylate can be synthesized by dissolving it (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .
Molecular Structure Analysis
The molecular formula of Ethyl 2-aminothiazole-4-carboxylate is C6H8N2O2S .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethyl 2-bromothiazole-4-carboxylate, are as follows: It is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C .
Scientific Research Applications
Synthesis of N-fused Heterocycles
A novel synthesis approach involving ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was developed through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method facilitates the creation of new N-fused heterocyclic compounds, showcasing good to excellent yields, highlighting the versatility of ethyl 2-butyramidothiazole-4-carboxylate derivatives in synthesizing complex heterocyclic structures (Ghaedi et al., 2015).
Corrosion Inhibition
Research into novel corrosion inhibitors for mild steel, crucial for industrial applications like pickling processes, has identified ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate derivatives as effective agents. These compounds have demonstrated significant efficacy, with one derivative achieving a 98.8% efficiency at a concentration of 100 mg/L. The inhibitors adhere to the metal surface, forming a protective layer, as confirmed by SEM and AFM studies, and their interaction with the metal is well-described by the Langmuir adsorption isotherm, underscoring the potential of ethyl 2-butyramidothiazole-4-carboxylate derivatives in corrosion protection (Dohare et al., 2017).
Catalytic Annulations
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, has been utilized in [4 + 2] annulations with N-tosylimines facilitated by an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields. This annulation process, leveraging the reactivity of ethyl 2-butyramidothiazole-4-carboxylate derivatives, expands the scope of synthesizing highly functionalized tetrahydropyridines, showcasing the compound's utility in complex organic synthesis (Zhu et al., 2003).
Ultrasonic Synthesis
The application of ultrasound irradiation has streamlined the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating a significant reduction in reaction times. This methodology leverages the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride, achieving high regioselectivity and yields within 10-12 minutes. This innovative approach underscores the potential of ethyl 2-butyramidothiazole-4-carboxylate derivatives in efficient and rapid synthesis processes (Machado et al., 2011).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-butyramidothiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
Ethyl 2-butyramidothiazole-4-carboxylate interacts with its target enzyme by binding to its active site . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of peptidoglycan and weakening the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Result of Action
The action of Ethyl 2-butyramidothiazole-4-carboxylate results in the death of bacterial cells due to the disruption of their cell wall structure . This makes it a potential candidate for the development of new antibacterial drugs .
Safety and Hazards
Ethyl 2-bromothiazole-4-carboxylate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
ethyl 2-(butanoylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-5-8(13)12-10-11-7(6-16-10)9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTPGKJQXZMOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.